2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core substituted at the 2-position with a (1-methyl-1H-pyrazol-3-yl)methyl group. The pyrazole moiety introduces nitrogen-rich heterocyclic character, which may enhance hydrogen-bonding interactions with biological targets. The methyl group on the pyrazole nitrogen likely modulates lipophilicity and steric effects.
Properties
IUPAC Name |
2-[(1-methylpyrazol-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-15-7-6-9(14-15)8-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTZEEWNTUFEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related isoindole-dione derivatives, emphasizing substituent variations, molecular properties, and functional implications.
Table 1: Structural and Functional Comparison of Isoindole-Dione Derivatives
*Calculated based on structural formula.
Key Comparative Insights:
Substituent Effects on Bioactivity :
- The target compound ’s pyrazole-methyl group contrasts with the benzimidazol-2-yl butyl moiety in Compound 18 . The latter’s larger bicyclic structure and extended alkyl chain likely improve binding to PDE10A via π-π stacking and hydrophobic interactions.
- The benzyl-pyrazolyl substituent in ’s compound introduces significant hydrophobicity, which may enhance blood-brain barrier penetration compared to the target compound’s smaller methyl-pyrazolyl group.
Electronic and Steric Modifications: The 4-fluoro derivative () incorporates fluorine, which increases electronegativity and metabolic stability. This contrasts with the target compound’s unhalogenated structure, suggesting divergent pharmacokinetic profiles.
Synthetic Strategies :
- Methylation (e.g., CH₃I/K₂CO₃ in ) is a common route for introducing alkyl groups, as seen in the target compound’s 1-methylpyrazole substituent.
- Benzylation (as in ) requires alkylation of pyrazole nitrogen with benzyl halides, a method that could be adapted to synthesize bulkier analogs of the target compound.
Structural Flexibility vs. Rigidity :
- The target compound balances a compact structure with moderate polarity, making it a candidate for further optimization. In contrast, the dioxopiperidinyl and benzimidazolyl derivatives () prioritize conformational rigidity or extended interactions, respectively.
Biological Activity
The compound 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione , often referred to as a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This article presents a comprehensive review of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
This compound can be synthesized through various chemical reactions involving pyrazole and isoindole derivatives. The synthesis typically involves the condensation of 1-methyl-1H-pyrazole with isoindole-1,3-dione under controlled conditions. Characterization techniques such as NMR and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Table 1: Summary of Synthesis Methods
| Method | Conditions | Yield | References |
|---|---|---|---|
| Microwave irradiation | 120 °C for 30 min | High | |
| Solvent-free conditions | Room temperature | Moderate | |
| Conventional heating | Varies | Low to moderate |
Anticancer Properties
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells. A study demonstrated that certain pyrazole analogs could induce cell-cycle arrest in the G2/M phase and disrupt microtubule networks in HeLa cells, showcasing their potential as anticancer agents .
Antimicrobial Activity
Compounds with pyrazole structures have also been evaluated for their antimicrobial properties. Some studies report notable antifungal activity against various pathogenic fungi. For example, specific pyrazole derivatives demonstrated effective inhibition against several phytopathogenic fungi, making them candidates for agricultural applications .
Antioxidant Activity
The antioxidant potential of pyrazole-based compounds has been explored extensively. Research indicates that these compounds can scavenge free radicals and protect cellular components from oxidative damage. This property is particularly valuable in developing therapeutics for diseases associated with oxidative stress .
The biological activity of this compound is attributed to several mechanisms:
- Tubulin Inhibition : Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Defense : The ability to neutralize reactive oxygen species contributes to cellular protection against oxidative stress.
Study 1: Anticancer Efficacy
In a controlled study, a series of pyrazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The compound exhibited IC50 values ranging from 0.21 to 0.31 µM against four human cancer cell lines, indicating potent anticancer activity .
Study 2: Antifungal Activity
A recent evaluation highlighted the antifungal efficacy of synthesized pyrazole carboxamides against five different fungal strains. The results showed significant inhibition rates compared to standard antifungal agents, suggesting a promising application in agricultural settings .
Q & A
Q. What are the recommended synthetic routes for 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, and what reaction conditions optimize yield?
A common approach involves coupling a pyrazole derivative with a phthalimide precursor. For example, alkylation of 1-methylpyrazole-3-methanol with a brominated isoindole-dione intermediate under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization includes controlling reaction temperature (e.g., 80–110°C) and using polar aprotic solvents to enhance nucleophilicity . Selectfluor® and N,N-dimethylpropionamide have been reported as effective reagents for similar phthalimide syntheses, with reactions typically requiring 12 hours at 110°C .
Q. How can X-ray crystallography determine the molecular structure of this compound, and what software tools are essential for data refinement?
Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Data collection : Use a diffractometer with Mo/Kα radiation.
- Structure solution : Employ direct methods (e.g., SHELXT) for phase determination, leveraging the Laue group and elemental composition .
- Refinement : SHELXL is widely used for small-molecule refinement, supporting anisotropic displacement parameters and twin refinement for high-resolution data .
- Visualization : ORTEP-III (via WinGX) generates thermal ellipsoid plots to validate anisotropic displacement .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole CH₃ at δ ~3.8 ppm, isoindole-dione carbonyls at δ ~170 ppm).
- FT-IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretching) and ~3100 cm⁻¹ (aromatic C-H).
- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., ESI+ mode for [M+H]⁺) .
Advanced Research Questions
Q. What strategies are effective in analyzing the structure-activity relationship (SAR) of this compound for tyrosinase inhibition?
- Substituent variation : Modify the pyrazole’s methyl group or isoindole-dione’s substituents to assess steric/electronic effects.
- Enzyme kinetics : Measure IC₅₀ values via spectrophotometric assays using L-DOPA as a substrate. Competitive inhibition (e.g., similar to compound 6m in ) can be confirmed via Lineweaver-Burk plots .
- Molecular docking : Use AutoDock Vina to model binding interactions in the tyrosinase active site, focusing on hydrogen bonds with His residues and hydrophobic contacts .
Q. How can researchers address discrepancies in biological activity data across enzyme inhibition assays?
- Standardize protocols : Ensure consistent substrate concentrations (e.g., 0.5 mM L-DOPA) and pH (6.8) to minimize variability .
- Control for solvent effects : Use DMSO concentrations ≤1% to avoid enzyme denaturation.
- Replicate experiments : Perform triplicate measurements and apply statistical tests (e.g., ANOVA) to identify outliers.
Q. What methodologies are recommended for studying this compound’s potential as a protein degradation agent (e.g., PROTACs)?
- Derivatization : Introduce a linker moiety (e.g., PEG) and E3 ligase ligand (e.g., thalidomide) to create a bifunctional molecule .
- Cellular assays : Measure androgen receptor (AR) degradation in LNCaP cells via western blotting. Use proteasome inhibitors (e.g., MG-132) to confirm ubiquitin-proteasome dependency .
- Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS.
Q. How can computational modeling predict this compound’s physicochemical properties and ADMET profile?
- LogP/LogD : Predict using software like MarvinSuite (values ~1.7–2.0 suggest moderate lipophilicity) .
- Polar surface area (PSA) : Calculate via ChemDraw (PSA >60 Ų may limit blood-brain barrier penetration) .
- ADMET : Use SwissADME to assess CYP450 inhibition risk and Rule of Five compliance (e.g., molecular weight <500, H-bond donors <5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
